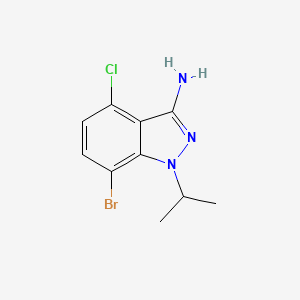
Azane;dichloropalladium(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azane;dichloropalladium(1-) is a chemical compound with the molecular formula Cl2H6N2Pd. It is a coordination complex consisting of palladium, chlorine, and ammonia. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azane;dichloropalladium(1-) can be synthesized through the reaction of palladium(II) chloride with ammonia. The reaction typically occurs in an aqueous medium under controlled conditions. The general reaction is as follows:
PdCl2+2NH3→Pd(NH3)2Cl2
This reaction involves the coordination of ammonia molecules to the palladium center, resulting in the formation of the desired complex.
Industrial Production Methods
Industrial production of azane;dichloropalladium(1-) often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-purity reagents and controlled reaction environments is crucial in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Azane;dichloropalladium(1-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form lower oxidation state palladium species.
Substitution: Ligand substitution reactions are common, where ammonia ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Ligand exchange can be facilitated by using various ligands such as phosphines and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction may produce palladium(0) species. Substitution reactions result in the formation of new palladium complexes with different ligands.
Applications De Recherche Scientifique
Azane;dichloropalladium(1-) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of anticancer agents.
Industry: It is used in the production of fine chemicals and as a precursor for other palladium complexes.
Mécanisme D'action
The mechanism of action of azane;dichloropalladium(1-) involves its ability to coordinate with various ligands and participate in redox reactions. The palladium center acts as a catalytic site, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraamminepalladium(II) chloride monohydrate: Similar in structure but with four ammonia ligands.
Bis(diphenylphosphino)ethane dichloropalladium(II): Contains phosphine ligands instead of ammonia.
Uniqueness
Azane;dichloropalladium(1-) is unique due to its specific coordination environment and reactivity. The presence of ammonia ligands provides distinct chemical properties compared to other palladium complexes with different ligands.
Propriétés
Numéro CAS |
53899-86-8 |
|---|---|
Formule moléculaire |
Cl2H6N2Pd- |
Poids moléculaire |
211.38 g/mol |
Nom IUPAC |
azane;dichloropalladium(1-) |
InChI |
InChI=1S/2ClH.2H3N.Pd/h2*1H;2*1H3;/q;;;;+1/p-2 |
Clé InChI |
PAJGOPWYDXTUOS-UHFFFAOYSA-L |
SMILES canonique |
N.N.Cl[Pd-]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



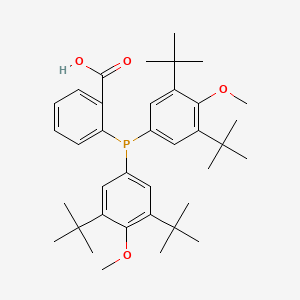
![(1R,3S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B12836151.png)
![Methyl 2-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}benzoate](/img/structure/B12836152.png)
![8-Fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B12836153.png)
![5-(Benzoylamino)-3-[[5-[[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]methyl]-1-sulpho-2-naphthyl]azo]-4-hydroxynaphthalene-2,7-disulphonic acid](/img/structure/B12836162.png)
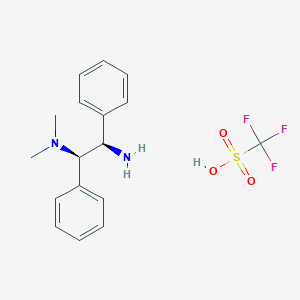
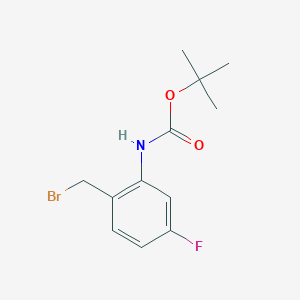
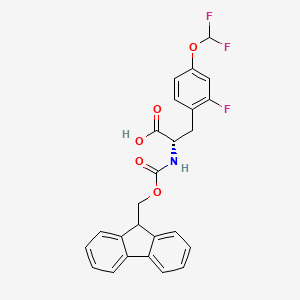
![tert-butyl N-[(2S)-1-amino-3-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]-1-oxopropan-2-yl]carbamate](/img/structure/B12836191.png)

![Methyl 4'-(benzyloxy)-3'-formyl[1,1'-biphenyl]-3-carboxylate](/img/structure/B12836198.png)
